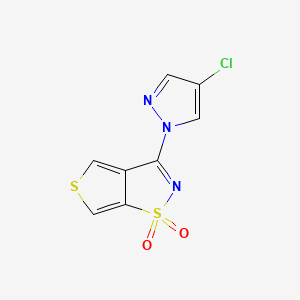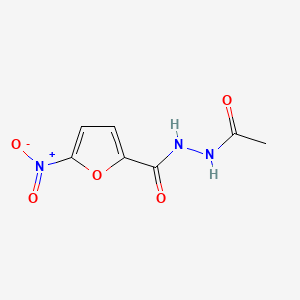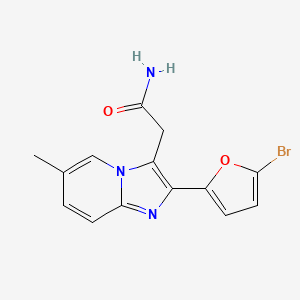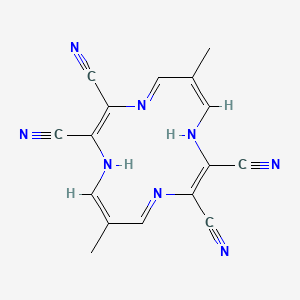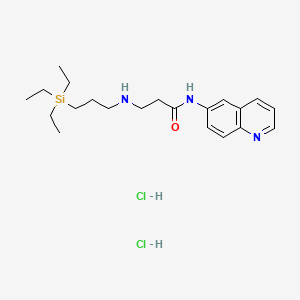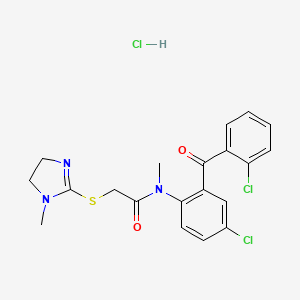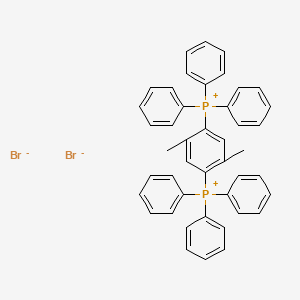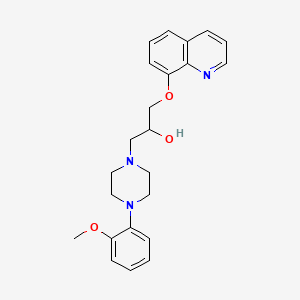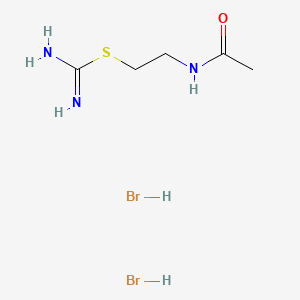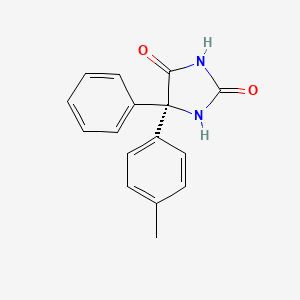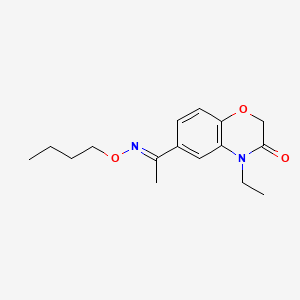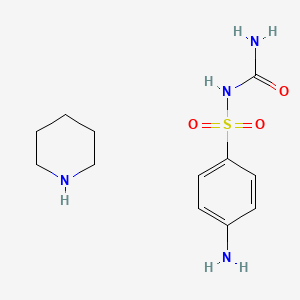
(4-Aminophenyl)sulfonylurea;piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminophenyl)sulfonylurea;piperidine is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which combines a sulfonylurea group with a piperidine ring, making it a versatile compound in both synthetic chemistry and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)sulfonylurea;piperidine typically involves the reaction of 4-aminophenylsulfonyl chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)sulfonylurea;piperidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonylurea group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted piperidine compounds, which can be further utilized in various chemical syntheses .
Scientific Research Applications
(4-Aminophenyl)sulfonylurea;piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)sulfonylurea;piperidine involves its interaction with specific molecular targets. The sulfonylurea group is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (4-Aminophenyl)sulfonylurea;morpholine
- 4-Dextran-sulfonylurea-piretanide
Uniqueness
Compared to similar compounds, (4-Aminophenyl)sulfonylurea;piperidine stands out due to its unique combination of a sulfonylurea group and a piperidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
113712-87-1 |
|---|---|
Molecular Formula |
C12H20N4O3S |
Molecular Weight |
300.38 g/mol |
IUPAC Name |
(4-aminophenyl)sulfonylurea;piperidine |
InChI |
InChI=1S/C7H9N3O3S.C5H11N/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11;1-2-4-6-5-3-1/h1-4H,8H2,(H3,9,10,11);6H,1-5H2 |
InChI Key |
WQSZPXACMNJLMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC1.C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


